N-Phenethyl-nicotinamide
Description
Structure
3D Structure
Properties
CAS No. |
24303-08-0 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(2-phenylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c17-14(13-7-4-9-15-11-13)16-10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2,(H,16,17) |
InChI Key |
IWAOAHRHJXBSFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for N Phenethyl Nicotinamide and Analogues
Synthetic Methodologies for N-Phenethyl-nicotinamide
The core structure of this compound is formed through the creation of an amide bond between a nicotinic acid precursor and a phenethylamine (B48288) precursor. The efficiency and success of this synthesis depend heavily on the chosen reaction pathway and the nature of the starting materials.
Amidation is a cornerstone reaction in organic chemistry for forming the robust amide linkage. researchgate.net Traditional methods involve the coupling of a carboxylic acid with an amine, which often requires the activation of the carboxylic acid to facilitate the reaction. researchgate.net In the synthesis of this compound, this is typically achieved by converting nicotinic acid into a more reactive derivative, such as an acyl chloride. researchgate.netmdpi.com
A common approach involves reacting nicotinic acid with thionyl chloride (SOCl₂) to produce nicotinoyl chloride. researchgate.net This acyl chloride is then reacted with phenethylamine, often in the presence of a base like potassium carbonate (K₂CO₃) and a catalyst such as iodine, in a solvent like ethanol (B145695) under reflux conditions. researchgate.net Alternative methods bypass the isolation of the acyl chloride. For instance, 6-chloronicotinic acid can be reacted with ethyl chloroformate in the presence of triethylamine (B128534) to form a mixed anhydride (B1165640) in situ. This reactive intermediate then readily couples with the desired amine.
Modern sustainable approaches aim to reduce waste by using catalytic methods that directly couple the carboxylic acid and amine. researchgate.net Reagents such as tris(2,2,2-trifluoroethoxy)boron (B(OCH₂CF₃)₃) have been shown to be effective for direct amidation, including for N-protected amino acids, offering a pathway that can sometimes avoid the need for aqueous workups or chromatography. acs.org Another approach uses molecular iodine as a catalyst for the reaction of alcohols with nitriles under solvent-free conditions to form amides, representing a different synthetic strategy. nih.gov
Table 1: Selected Amidation Reaction Conditions for Nicotinamide (B372718) Derivatives This table is interactive. Click on headers to sort.
| Precursor 1 | Precursor 2 | Reagents/Catalyst | Solvent | Conditions | Product Class | Ref |
|---|---|---|---|---|---|---|
| Nicotinic acid | Substituted aromatic amines | Thionyl chloride, I₂/K₂CO₃ | MDC, Ethanol | 40°C, then reflux | N-phenyl Nicotinamide analogues | researchgate.net |
| 6-chloronicotinic acid | 4-(2-aminoethyl)-benzenesulfonamide | Triethylamine, Ethyl chloroformate | Acetone | 0°C, then RT | This compound derivative | |
| Substituted nicotinic acid | Substituted thiophen-2-amine | Oxalyl chloride, Base | - | - | N-(thiophen-2-yl) nicotinamide derivatives | mdpi.com |
| 2‐bromoisonicotinic acid | (S)‐1‐phenylethaneamine | Pyridine (B92270), TiCl₄ | - | - | (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide | researchgate.net |
| Carboxylic acids | Amines | B(OCH₂CF₃)₃ | - | 80°C | Amides | acs.org |
The primary starting materials for the synthesis of the parent compound are nicotinic acid and phenethylamine. Nicotinic acid, also known as niacin or vitamin B3, is a readily available heterocyclic compound. nih.govnih.gov It can be synthesized industrially from 3-cyanopyridine. oecd.org Phenethylamine is a monoamine alkaloid, also commercially available, which forms the second key structural component.
For the synthesis of derivatives, a wide array of substituted precursors can be employed. The choice of precursors directly dictates the final structure of the analogue. For example, to introduce substituents onto the pyridine ring, modified nicotinic acids such as 6-chloronicotinic acid or 2-bromoisonicotinic acid are used as starting materials. researchgate.net Similarly, to modify the phenethyl portion of the molecule, substituted phenethylamines are required. A notable example is 4-(2-aminoethyl)benzenesulfonamide, which is used to introduce a benzenesulfonamide (B165840) group onto the phenethyl moiety.
Amidation Reactions and Reaction Conditions
Design and Synthesis of this compound Derivatives and Analogues
The derivatization of this compound allows for the fine-tuning of its chemical properties. Modifications can be systematically introduced at three key locations: the pyridine ring, the phenethyl moiety, and the chiral centers of the molecule.
The pyridine nucleus of nicotinamide is a prime target for structural modification. nih.gov A common strategy is the introduction of substituents at various positions on the ring. For instance, starting with 6-chloronicotinic acid allows for the synthesis of 6-chloro-N-phenethyl-nicotinamide derivatives. The chloro-substituent can then serve as a handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions. The Suzuki–Miyaura cross-coupling reaction, for example, has been used to introduce aryl groups onto the pyridine ring of (S)‐2‐bromo‐N‐(1‐phenylethyl)isonicotinamide, demonstrating a powerful method for creating structural diversity. researchgate.net
More complex modifications involve the fusion of the pyridine ring with other heterocyclic systems. Syntheses have been developed for nicotinamide derivatives fused to a thieno[2,3-b]pyridine (B153569) core. acs.orgresearchgate.net Another area of exploration is the synthesis of 1H-pyrazolo[3,4-b]pyridines, which can be approached by constructing the pyridine ring onto a pre-existing pyrazole (B372694) ring. mdpi.com These advanced modifications significantly alter the shape and electronic properties of the nicotinamide portion of the molecule.
Table 2: Examples of this compound Analogues with Pyridine Ring Modifications This table is interactive. Click on headers to sort.
| Starting Nicotinic Acid Derivative | Resulting Pyridine Moiety Feature | Synthetic Strategy | Ref |
|---|---|---|---|
| 6-chloronicotinic acid | 6-Chloro substituent | Amidation with substituted phenethylamine | |
| 2-bromoisonicotinic acid | 2-Bromo substituent, convertible to 2-Aryl | Amidation followed by Suzuki-Miyaura coupling | researchgate.net |
| 2-chloronicotinic acid | Azo-group incorporation | Multi-step synthesis involving diazotization | acs.org |
| Pyridinethiones | Fused Thieno[2,3-b]pyridine ring | Reaction with halo compounds followed by cyclization | acs.orgresearchgate.net |
| 5-amino-pyrazole derivatives | Fused Pyrazolo[3,4-b]pyridine ring | Condensation with 1,3-diketones to form pyridine ring | mdpi.com |
The phenethyl group provides another site for extensive modification, particularly on its phenyl ring. The synthesis of these analogues typically involves the reaction of nicotinic acid (or its activated form) with a pre-synthesized, substituted phenethylamine. A variety of substituents have been explored in related N-phenethyl structures, including nitro, fluoro, chloro, bromo, trifluoromethyl, and methoxy (B1213986) groups at the ortho, meta, or para positions of the phenyl ring. mdpi.com
A specific example within the nicotinamide class is the synthesis of 6-Chloro-N-(4-sulfamoylphenethyl)nicotinamide. This compound was prepared by coupling 6-chloronicotinic acid with 4-(2-aminoethyl)benzenesulfonamide, demonstrating the direct incorporation of a complex functional group onto the phenethyl tail. In other molecular scaffolds, substituted N-phenethyl analogues are often prepared via N-alkylation of a secondary amine with a corresponding substituted phenethyl bromide, a strategy that is broadly applicable. mdpi.com These modifications can significantly influence the lipophilicity and electronic nature of the molecule. plos.org
Table 3: Examples of Substituents Introduced on the Phenethyl Moiety of Nicotinamide and Related Scaffolds This table is interactive. Click on headers to sort.
| Amine Precursor / Alkylating Agent | Substituent on Phenethyl Moiety | Position on Phenyl Ring | Resulting Compound Class | Ref |
|---|---|---|---|---|
| 4-(2-aminoethyl)benzenesulfonamide | Sulfamoyl (-SO₂NH₂) | para | N-(4-sulfamoylphenethyl)nicotinamide | |
| para-Nitrophenethyl bromide | Nitro (-NO₂) | para | N-(4-nitrophenethyl) analogue | mdpi.com |
| ortho-Fluorophenethyl bromide | Fluoro (-F) | ortho | N-(2-fluorophenethyl) analogue | mdpi.com |
| para-Chlorophenethyl moiety | Chloro (-Cl) | para | N-(4-chlorophenethyl) analogue | mdpi.com |
| para-Hydroxyphenethyl moiety | Hydroxy (-OH) | para | N-(4-hydroxyphenethyl) analogue | mdpi.com |
| 2,4-Dichlorophenethyl bromide | Dichloro (-Cl) | 2,4- | N-(2,4-dichlorophenethyl) analogue | nih.gov |
Asymmetric synthesis is crucial when a molecule's biological activity is dependent on its three-dimensional structure. wikipedia.orgspringernature.com this compound and its analogues can possess multiple chiral centers, leading to the existence of various stereoisomers (enantiomers and diastereomers). A chiral center can be introduced at the carbon atom of the ethyl chain adjacent to the nitrogen by using a substituted phenethylamine, such as 1-phenylethaneamine.
The synthesis of specific stereoisomers is typically achieved by using enantiomerically pure starting materials. For example, the reaction of 2‐bromoisonicotinic acid with optically pure (S)‐1‐phenylethaneamine yields the corresponding (S)‐N‐(1‐phenylethyl)isonicotinamide derivative. researchgate.net In more complex systems with multiple chiral centers, such as N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide which has three chiral carbons, all eight possible optically active isomers were synthesized by systematically reacting optically active piperidinamine precursors with (R)- or (S)-styrene oxide. nih.gov This highlights a common strategy where stereochemistry is controlled by the selection of chiral building blocks. Broader approaches to enantioselective synthesis include the use of chiral catalysts, chiral auxiliaries, and biocatalysis. wikipedia.orgspringernature.com Enzymatic methods, in particular, offer high stereoselectivity for producing specific isomers. researchgate.net
Substitutions on the Phenethyl Moiety
Optimization of Synthetic Pathways for Research Scale Production
The efficient synthesis of this compound and its analogues is crucial for facilitating comprehensive research into their biochemical and pharmacological properties. Optimization of synthetic pathways for research-scale production focuses on achieving high yields, purity, and reproducibility, while also considering factors such as cost-effectiveness and the accessibility of starting materials. The primary route for synthesizing this compound involves the formation of an amide bond between nicotinic acid or its derivatives and phenethylamine.
A common and direct method for this synthesis is the coupling of nicotinic acid with phenethylamine. To facilitate this reaction, the carboxylic acid group of nicotinic acid typically requires activation. Various coupling agents can be employed for this purpose.
Another efficient approach involves the reaction of an activated nicotinic acid derivative, such as an acyl chloride (nicotinoyl chloride), with phenethylamine. This method is often high-yielding and proceeds under mild conditions. The synthesis of nicotinoyl chloride itself can be achieved by treating nicotinic acid with reagents like thionyl chloride or oxalyl chloride.
For the synthesis of more complex analogues, multi-step reaction sequences are often necessary. For instance, the synthesis of (S)‐2‐Aryl‐N‐(1‐phenylethyl)isonicotinamides involves an initial amide bond formation between 2‐bromoisonicotinic acid and (S)‐1‐phenylethaneamine, followed by a Suzuki–Miyaura cross-coupling reaction to introduce various aryl groups. researchgate.netresearchgate.net This two-step strategy allows for the generation of a diverse library of analogues from a common intermediate.
The optimization of these synthetic pathways for research-scale production often involves a systematic evaluation of several key reaction parameters. These include the choice of solvent, reaction temperature, catalyst system (where applicable), and the nature of the activating agent or coupling reagent. Purification of the final compounds is also a critical step, with column chromatography being a frequently utilized technique to ensure high purity. scielo.org.pe
Below are data tables summarizing typical reaction conditions and findings from research on the synthesis of this compound and related analogues.
Table 1: Optimization of Amide Bond Formation for N-Aryl Nicotinamide Analogues
| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Thionyl Chloride | - | - | Reflux | Moderate | researchgate.net |
| 2 | Iodine | - | - | - | Good | researchgate.net |
| 3 | TiCl4 | Pyridine | - | - | Excellent (93%) | researchgate.netresearchgate.net |
Table 2: Suzuki-Miyaura Cross-Coupling for Derivatization of Nicotinamide Analogues
| Entry | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(0) | K3PO4 | 1,4-Dioxane | - | Moderate to Good (66-81%) | researchgate.net |
Table 3: Synthesis of N-benzylnicotinamide - A Related Analogue
| Entry | Reaction | Reagents | Solvent | Yield (%) | Reference |
| 1 | Amide Formation | Nicotinoyl chloride, Benzylamine | CH2Cl2 | 50 | scielo.org.pe |
The data indicates that methods like using TiCl4 as a coupling agent can lead to excellent yields in the initial amide formation step. researchgate.netresearchgate.net For further derivatization, palladium-catalyzed cross-coupling reactions offer a versatile tool for creating a library of compounds with good yields. researchgate.net The choice of solvent and base is critical in these coupling reactions to ensure optimal catalyst performance and product formation. While direct synthesis from nicotinoyl chloride is a viable route, yields may require optimization. scielo.org.pe The development of efficient and scalable synthetic protocols is a continuous effort in medicinal chemistry to support the discovery of new bioactive molecules.
Structure Activity Relationship Sar Studies of N Phenethyl Nicotinamide Analogues
Systematic Elucidation of Structural Determinants for Biological Activity
Modifications to the phenethyl group of N-phenethyl-nicotinamide can significantly alter its interaction with biological targets. The nature and position of substituents on the phenyl ring, as well as alterations to the ethyl linker, play a critical role in defining the compound's affinity and efficacy.
For instance, in the context of calcium receptor antagonists, the phenethylamine (B48288) moiety is a key component. The synthesis of various analogues involves reacting different phenethylamine derivatives with nicotinic acid precursors. google.com This suggests that the phenethyl group is integral for anchoring the molecule within the receptor's binding pocket.
Substitutions on the nicotinamide (B372718) ring are another critical factor influencing the biological activity of this class of compounds. The position, size, and electronic properties of these substituents can dramatically affect potency and selectivity.
In the development of pyrido[4,3-d]pyrimidin-4(3H)-one derivatives as calcium receptor antagonists, various substitutions on the nicotinamide core are explored. google.com For example, the introduction of a chloro group at the 2-position and a methyl group at the 6-position of the nicotinic acid precursor are steps in the synthesis of more complex analogues. google.com These substitutions are shown to be important for the subsequent cyclization reactions and ultimately contribute to the final compound's interaction with the calcium receptor. google.com One study mentions N-phenethyl-6-phenylamino-nicotinamide, indicating that substitutions at the 6-position of the nicotinamide ring with bulky groups like phenylamino (B1219803) are being investigated. archive.org
The following table summarizes the effects of some of these substitutions:
| Compound/Analogue | Modification | Observed Effect/Involvement | Reference |
| 4-Amino-2-chloro-N-phenethyl-nicotinamide | Chloro group at position 2 | Intermediate in the synthesis of calcium receptor antagonists. | google.com |
| 4-Amino-N-phenethyl-2-(trifluoromethyl)nicotinamide | Trifluoromethyl group at position 2 | Precursor for preparing potent calcium receptor antagonists. | google.com |
| N-phenethyl-6-phenylamino-nicotinamide | Phenylamino group at position 6 | Mentioned as a specific analogue, suggesting exploration of substitutions at this position. | archive.org |
Influence of Phenethyl Group Modifications on Receptor/Enzyme Interactions
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
QSAR studies are computational techniques that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound and its analogues, QSAR can be a powerful tool to predict the activity of novel derivatives and guide synthetic efforts.
One study details a QSAR analysis on a set of 129 β-secretase (BACE) inhibitors, which included nicotinamide derivatives. sci-hub.se The goal was to develop a predictive model for their inhibitory activity. The study employed genetic function algorithm (GFA) and multiple linear regression (MLR) analyses to create a QSAR model that combined pharmacophoric features with 2D physicochemical descriptors. sci-hub.se This model successfully explained a significant portion of the bioactivity variation, with a high correlation coefficient (r² = 0.88) and good predictive power (r² PRESS against an external test set = 0.71). sci-hub.se Such models are invaluable for prioritizing the synthesis of new compounds with potentially improved activity.
Conformational Analysis and Its Role in Biological Recognition
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis of this compound analogues helps to understand the spatial arrangement of atoms and functional groups that is most favorable for biological activity.
In the context of BACE inhibitors, the 3D structures of the compounds were generated and used as a starting point for conformational analysis. sci-hub.se This analysis is essential for identifying the low-energy, biologically active conformation that fits into the enzyme's active site. The ability of a ligand to adopt a specific conformation that is complementary to the binding site is a key determinant of its potency. The study highlights that the ability of BACE ligands to assume multiple binding modes suggests a degree of conformational flexibility is important for their activity. sci-hub.se
Identification of Pharmacophoric Features for this compound Analogues
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound analogues, identifying the key pharmacophoric features helps in designing new molecules with the desired biological effect.
A pharmacophore exploration of BACE inhibitors identified several key features, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic features (Hbic), and aromatic rings (RingArom). sci-hub.se The study generated several pharmacophore models (hypotheses) and found that the most statistically significant models could effectively distinguish between active and inactive compounds. sci-hub.se For instance, one hypothesis, Hypo10/10, included features like a hydrogen-bond donor, which was found to be important for the bioactivity of certain analogues. sci-hub.se The nicotinamide moiety itself, with its amide group, can contribute to both hydrogen bond donating and accepting properties. sci-hub.se
Biological Targets and Mechanistic Investigations of N Phenethyl Nicotinamide Preclinical Focus
Modulation of Ion Channels (e.g., Na(V)1.7 Channel Blockade)
N-Phenethyl-nicotinamide and its derivatives have been identified as a novel class of blockers for the Na(V)1.7 voltage-gated sodium channel. nih.gov This ion channel is a significant target in the development of analgesic drugs due to strong genetic links between mutations in the gene encoding the channel protein and inherited pain conditions. nih.govresearchgate.net
The development of the phenethyl-nicotinamide series originated from the (S)-N-chroman-3-ylcarboxamide series. nih.gov Through structural modifications, researchers established a structure-activity relationship for this new class of channel blockers. nih.gov These modifications also aimed to address metabolic issues observed in earlier analogues. nih.gov The voltage-gated sodium channel Na(V)1.7 is considered a critical mediator of pain sensation based on clinical genetic studies and pharmacological results. researchgate.net
| Finding | Description | Reference |
|---|---|---|
| Novel Class of Blockers | Phenethyl-nicotinamindes were identified as a new class of Na(V)1.7 channel blockers. | nih.gov |
| Development Origin | The series was developed from (S)-N-chroman-3-ylcarboxamide as a starting point. | nih.gov |
| Structure-Activity Relationship | The structure-activity relationship for the phenethyl-nicotinamide series was established to optimize its channel-blocking properties. | nih.gov |
| Metabolic Issues Addressed | Modifications were made to address metabolic liabilities of earlier compounds in the series. | nih.gov |
| Analgesic Target | The Na(V)1.7 ion channel is an attractive target for developing new pain medications due to its genetic links to human pain disorders. | nih.govresearchgate.net |
Enzymatic Interactions and Metabolic Pathway Regulation
Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Modulation (Inhibition and Positive Allosteric Modulation)
This compound and related compounds can act as positive allosteric modulators (N-PAMs) of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis. nih.govbiorxiv.org This pathway is crucial for replenishing cellular NAD+ levels, which can be depleted during aging and in various disease states. nih.govbiorxiv.org
N-PAMs bind to a "rear channel" allosteric site on the NAMPT enzyme. biorxiv.orgdigitellinc.com This binding enhances the enzyme's catalytic efficiency, leading to increased production of nicotinamide mononucleotide (NMN) from nicotinamide (NAM), and subsequently boosting cellular NAD+ levels. nih.govnih.gov The mechanism of action involves regulating the binding and turnover of NAM, differentiating between productive and non-productive binding events. nih.gov
Interestingly, modifications to the N-PAM chemical structure can convert these activators into potent NAMPT inhibitors. biorxiv.org These inhibitors bind to the same channel as the activators and well-known NAMPT inhibitors like FK866. biorxiv.orgresearchgate.net This dual capability highlights the critical role of the rear channel in NAMPT regulation.
| Modulation Type | Mechanism | Effect | Reference |
|---|---|---|---|
| Positive Allosteric Modulation (N-PAM) | Binds to a "rear channel" allosteric site on NAMPT. | Increases catalytic efficiency, boosts NMN and NAD+ production. | nih.govbiorxiv.orgdigitellinc.com |
| Inhibition | Chemical modification of N-PAMs can create potent inhibitors that bind to the same rear channel. | Blocks NAMPT activity, leading to NAD+ depletion. | biorxiv.orgnih.gov |
Poly(ADP-ribose) Polymerases (PARP) Activity Modulation
While direct modulation of Poly(ADP-ribose) Polymerases (PARP) by this compound is not explicitly detailed in the provided context, the interplay between NAMPT, NAD+, and PARP activity is significant. PARPs are a family of enzymes involved in cellular processes like DNA repair and apoptosis, and they use NAD+ as a substrate. biorxiv.orgnih.gov
Elevated PARP activity, often associated with DNA damage, leads to increased NAD+ consumption. biorxiv.org The activity of NAMPT, by controlling the supply of NAD+, indirectly influences the capacity of PARP to function. Therefore, modulation of NAMPT by compounds like this compound can impact PARP-dependent pathways. For instance, by boosting NAD+ levels, NAMPT activators could potentially support PARP activity in contexts where it is beneficial. Conversely, nicotinamide itself, the substrate for NAMPT, is known to be an inhibitor of PARP activity at certain concentrations. researchgate.net
Nicotinamide N-methyltransferase (NNMT) Inhibition (for related compounds)
Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide to form N-methylnicotinamide. nih.gov This process consumes nicotinamide, diverting it from the NAD+ salvage pathway. frontiersin.org Overexpression of NNMT is linked to various diseases, including metabolic disorders and cancer, by depleting NAD+ and affecting methyl-group homeostasis. nih.govnih.gov
Research has focused on developing inhibitors of NNMT to prevent this depletion. nih.govmdpi.comrsc.org While direct inhibition by this compound is not specified, the development of bisubstrate-like inhibitors that mimic the structures of nicotinamide and the methyl donor S-adenosyl-l-methionine (SAM) has been a key strategy. nih.govrsc.org These inhibitors often incorporate aromatic moieties, such as naphthalene, to enhance binding in the nicotinamide pocket through π–π stacking interactions. nih.gov This indicates that nicotinamide analogues are a promising avenue for NNMT inhibition.
Impact on Cellular Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Metabolism and Redox Homeostasis
The modulation of NAMPT by this compound and its analogues has a direct and significant impact on cellular Nicotinamide Adenine Dinucleotide (NAD+) metabolism. nih.govbiorxiv.org As the rate-limiting enzyme in the primary salvage pathway, NAMPT's activity is a critical determinant of the cellular NAD+ pool. nih.govnih.gov
Boosting NAD+ Levels: Positive allosteric modulators of NAMPT enhance the conversion of nicotinamide to NMN, which is then converted to NAD+. nih.govembopress.org This leads to an elevation of intracellular NAD+ levels, a strategy being explored to counteract the age-related decline in NAD+ and to address metabolic disorders. nih.govnih.govnih.gov
Redox Homeostasis: NAD+ and its reduced form, NADH, are central to cellular redox reactions and energy metabolism. nih.govwikipedia.org The NAD+/NADH ratio is a key indicator of the cell's redox state and influences major metabolic pathways like glycolysis and oxidative phosphorylation. wikipedia.orgnih.gov By increasing the NAD+ pool, NAMPT activators can influence this ratio, thereby impacting cellular bioenergetics and the ability to manage oxidative stress. nih.govmdpi.com NADPH, derived from NAD+, is also crucial for antioxidant defense systems. embopress.orgnih.gov
The tight regulation of NAMPT is influenced by cellular concentrations of ATP, NAM, and NAD+ itself. biorxiv.org N-PAMs can enhance enzyme activity, particularly at higher cellular concentrations of NAM, which often occur under cellular stress when NAD+ is heavily consumed. biorxiv.org This mechanism allows for a responsive boost in NAD+ biosynthesis precisely when the cell's metabolic and redox balance is challenged. biorxiv.org
| Process | Effect of NAMPT Activation by this compound Analogues | Significance | Reference |
|---|---|---|---|
| NAD+ Biosynthesis | Increases the rate of the salvage pathway, leading to higher cellular NAD+ levels. | Counteracts age- and disease-related NAD+ depletion. | nih.govnih.govnih.gov |
| Redox State | Influences the NAD+/NADH ratio, a key component of the cellular redox state. | Impacts cellular energy metabolism and antioxidant capacity. | wikipedia.orgnih.gov |
| Stress Response | Enhances NAD+ production in response to high nicotinamide levels that result from cellular stress. | Helps maintain metabolic and redox homeostasis under stress conditions. | biorxiv.org |
Molecular Mechanisms of DNA Repair Pathway Influence
Similarly, the scientific literature lacks specific preclinical investigations into the molecular mechanisms by which this compound might influence DNA repair pathways. There are no studies detailing its interaction with key DNA damage response proteins such as Poly (ADP-ribose) polymerase (PARP), sirtuins (SIRTs), or other enzymes and signaling molecules involved in pathways like base excision repair (BER), nucleotide excision repair (NER), or homologous recombination (HR). As a result, it is not possible to provide a detailed account of its mechanistic influence or to create data tables summarizing research findings in this area.
Cellular and Molecular Effects in Preclinical Disease Models
Anti-proliferative and Cytotoxic Activity in Cancer Cell Lines (e.g., Leukemia, Pancreatic Cancer, Ovarian Carcinoma, Glioblastoma)
N-Phenethyl-nicotinamide belongs to the broader class of nicotinamide-related compounds, which have been investigated for their potential anti-cancer properties. Research into the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT), which methylates nicotinamide, has shown that its overexpression is linked to a poor prognosis in ovarian cancer and plays a role in the proliferation and metastatic potential of pancreatic cancer cells. nih.govnih.gov Inhibiting enzymes in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT), has emerged as a therapeutic strategy. researchgate.netnih.gov
In leukemia, studies have explored compounds that can overcome resistance to standard therapies. For instance, combining the redox-modulating compound β-phenylethyl isothiocyanate with the histone deacetylase inhibitor vorinostat (B1683920) was shown to enhance cytotoxicity in leukemia cell lines by targeting the cellular protective antioxidant response. nih.gov Furthermore, specific diorganotin(IV) dithiocarbamate (B8719985) compounds, including those with a phenethyl group, have demonstrated strong cytotoxic effects on K562 human erythroleukaemia cells, inducing apoptosis. ukm.my
In pancreatic cancer, the inhibition of NAMPT has been shown to decrease cell survival and growth. researchgate.net The rationale is that pancreatic cancer cells have a high metabolic rate and are dependent on NAD+ for energy and survival, making the NAMPT enzyme a promising target. nih.gov Similarly, in high-grade serous ovarian cancer, combining phenethyl isothiocyanate with PARP inhibitors enhanced cytotoxic effects, leading to increased DNA damage and apoptosis in cancer cells. frontiersin.orgnih.gov Research also indicates that higher expression of NNMT is associated with increased tumor stage and grade in ovarian cancer. nih.gov
Glioblastoma, an aggressive brain cancer, exhibits overactivity in the nicotinamide adenine dinucleotide (NAD+) pathway. wustl.edu The gene NAMPT, which is crucial for this pathway, is linked to poorer survival in glioblastoma patients. wustl.edu Studies using human glioblastoma cells have shown that inhibiting NAMPT can reduce the self-renewal capacity of cancerous stem cells and make them more susceptible to radiation therapy. wustl.edumdpi.com
Table 1: Research Findings on Anti-proliferative and Cytotoxic Activity
| Cancer Type | Model/Cell Line | Compound/Target | Key Findings | Citations |
|---|---|---|---|---|
| Leukemia | K562 Human Erythroleukaemia Cells | Diphenyltin(IV) N-methyl-N-phenethyldithiocarbamate | Induced potent cytotoxic and apoptotic effects. | ukm.my |
| U937, HL-60, K-562, REH cell lines | Incomptine A and B | Exhibited dose-dependent cytotoxic effects. | mdpi.com | |
| Leukemia cell lines (e.g., HL60/LR) | β-phenylethyl isothiocyanate + Vorinostat | Enhanced cytotoxicity by inhibiting the cytoprotective antioxidant response. | nih.gov | |
| Pancreatic Cancer | PANC-1 Cells | Nicotinamide N-methyltransferase (NNMT) | NNMT silencing reduced cell proliferation and invasion; overexpression had opposite effects. | nih.gov |
| Pancreatic Cancer Cells | NAMPT Inhibitors (e.g., FK866) | NAMPT inhibition decreased cancer cell survival and growth. | researchgate.net | |
| Ovarian Carcinoma | High-Grade Serous Ovarian Cancer (HGSOC) Cells | Phenethyl isothiocyanate (PEITC) + PARP Inhibitors | Combination significantly enhanced cytotoxic effects, DNA damage, and apoptosis. | frontiersin.orgnih.gov |
| Ovarian Cancer Tissue Samples | Nicotinamide N-methyltransferase (NNMT) | NNMT overexpression associated with poor prognosis and advanced tumor stage. | nih.govnih.gov | |
| Glioblastoma | Human Glioblastoma Cells | NAMPT Inhibitors | Inhibiting NAMPT reduced cancer stem cell renewal and increased sensitivity to radiation. | wustl.edu |
| Glioblastoma Cells | NAMPT | Elevated NAMPT expression is associated with a cancer stem cell phenotype and poor survival. | mdpi.com |
Neurobiological Research in In Vitro and Animal Models (e.g., Neuroprotection)
The nicotinamide moiety is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous enzymatic reactions essential for cellular energy and neuroprotection. juniperpublishers.com Research has shown that NAMPT and the resulting NAD+ biosynthesis decrease with age in the hippocampus, and depletion of NAD+ can reduce the proliferation of neural stem progenitor cells. nih.gov In the context of glioblastoma, targeting the NAD+ salvage pathway, specifically the enzyme NAMPT, has been a focus of research. nih.gov Studies indicate that this pathway is crucial for the maintenance and survival of glioma cancer stem-like cells. nih.gov While much of the neurobiological research focuses on the broader roles of nicotinamide and NAD+ metabolism in brain health and disease, the overactivity of the NAD+ pathway in glioblastoma highlights its significance in brain tumor biology. wustl.edu
Anti-inflammatory Mechanisms and Cytokine Modulation at the Cellular Level
Nicotinamide has been identified as a potent modulator of proinflammatory cytokines. In in-vitro models of endotoxemia using human whole blood, nicotinamide demonstrated a dose-dependent inhibition of several key cytokines. nih.gov At specific concentrations, it significantly reduced the production of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov For example, at a concentration of 40 mmol/l, the responses of IL-1β, IL-6, and TNF-α were diminished by over 95%. nih.gov While it was initially thought that this anti-inflammatory effect was due to the inhibition of poly(ADP-ribose)polymerase (PARP), further studies showed that a specific PARP inhibitor did not replicate the cytokine inhibition, suggesting the mechanism is likely independent of PARP inhibition. nih.govnih.gov The broad inhibitory effect on these cytokines suggests that nicotinamide may influence pathways such as NF-κB. nih.gov Other research has pointed to the role of extracellular NAMPT (eNAMPT) itself acting as a pro-inflammatory cytokine, which could imply complex regulatory feedback loops. mdpi.com
Table 2: Cytokine Modulation by Nicotinamide in an In Vitro Endotoxemia Model
| Cytokine | Model System | Effect of Nicotinamide | Key Finding | Citations |
|---|---|---|---|---|
| IL-1β | Endotoxin-stimulated human whole blood | Dose-dependent inhibition | >95% reduction at 40 mmol/l | nih.gov |
| IL-6 | Endotoxin-stimulated human whole blood | Dose-dependent inhibition | >95% reduction at 40 mmol/l | nih.govnih.gov |
| TNF-α | Endotoxin-stimulated human whole blood | Dose-dependent inhibition | >95% reduction at 40 mmol/l | nih.govnih.gov |
| IL-8 | Endotoxin-stimulated human whole blood | Dose-dependent inhibition | ~85% reduction at 40 mmol/l | nih.gov |
Antioxidant and Photoprotective Research in Cellular Models (e.g., UVA/UVB-induced damage)
Nicotinamide has demonstrated significant antioxidant and photoprotective properties in cellular models. It plays a crucial role in mitigating the damage caused by ultraviolet (UV) radiation. researchgate.netijdvl.com UV exposure is known to deplete cellular energy stores, but nicotinamide, as a precursor to NAD+, helps to replenish this energy in irradiated cells, thereby supporting essential processes like DNA repair. nih.govnih.gov
In studies using human primary keratinocytes, pretreatment with nicotinamide was shown to effectively prevent the formation of oxidative stress, DNA damage, and inflammation induced by UVB radiation. nih.govnad.com It achieves this by downregulating the production of reactive oxygen species (ROS) and inhibiting the expression of inflammatory markers like inducible nitric oxide synthase and IL-1β following UV exposure. nih.gov The protective effects are linked to its ability to prevent the overactivation of the enzyme PARP-1, which, when excessively activated by UV rays, can lead to cellular energy depletion and necrosis. ijdvl.com Research on N-phenethyl caffeamide, a compound with a similar phenethyl group, also showed a reduction in UVA-induced intracellular ROS, further suggesting the potential antioxidant capabilities of related structures. mdpi.com
Table 3: Photoprotective Mechanisms of Nicotinamide in Cellular Models
| Protective Mechanism | Cellular Model | Effect of Nicotinamide | Citations |
|---|---|---|---|
| Energy Repletion | Human Keratinocytes | Prevents UV-induced ATP depletion by serving as an NAD+ precursor. | nih.govnih.gov |
| Antioxidant Activity | Human Primary Keratinocytes | Downregulates UVB-induced Reactive Oxygen Species (ROS) production. | nih.govnad.com |
| DNA Damage Reduction | Human Primary Keratinocytes | Counteracts UV-induced DNA damage and enhances repair mechanisms. | nih.govmdpi.com |
| Anti-inflammatory Effect | Human Primary Keratinocytes | Inhibits the expression of UVB-induced inflammatory markers (iNOS, IL-1β). | nih.gov |
| PARP-1 Inhibition | Skin Cells | Prevents excessive activation of PARP-1, avoiding cellular energy crisis. | ijdvl.com |
Influence on Metabolic Homeostasis in Experimental Models (e.g., Type 2 Diabetes, Obesity)
Nicotinamide has been studied extensively for its role in metabolic regulation, particularly in animal models of type 2 diabetes and obesity. It is a key component in the widely used streptozotocin (B1681764) (STZ)-nicotinamide model for inducing non-obese type 2 diabetes in rodents. nih.govnih.gov In this model, nicotinamide is administered to provide partial protection to pancreatic β-cells against the cytotoxic effects of STZ. juniperpublishers.comresearchgate.net This results in a state of partial insulin (B600854) deficiency and hyperglycemia that mimics certain aspects of human type 2 diabetes, providing a platform to study the disease and potential therapies. nih.govnih.gov
In the context of obesity, research has shown that nicotinamide supplementation can protect against diet-induced weight gain in mice. nih.gov These studies indicate that nicotinamide influences whole-body energy expenditure and can induce the "beiging" of white adipose tissue, a process where white fat cells take on characteristics of energy-burning brown fat cells. nih.govnih.gov This is associated with increased mitochondrial activity and higher levels of NAD+ in the adipose tissue. nih.gov Furthermore, nicotinamide supplementation has been linked to improvements in hepatic steatosis, inflammation, and glucose tolerance in these animal models. nih.gov
Table 4: Effects of Nicotinamide on Metabolic Homeostasis in Animal Models
| Condition | Animal Model | Key Findings | Citations |
|---|---|---|---|
| Obesity | C57BL/6J mice on a high-fat diet | Protected against diet-induced body weight gain. | nih.gov |
| Increased whole-body energy expenditure. | nih.gov | ||
| Induced beiging of inguinal white adipose tissue. | nih.govnih.gov | ||
| Improved hepatic steatosis and glucose tolerance. | nih.gov | ||
| Type 2 Diabetes | Rodent models (rats) | Used with streptozotocin to induce a non-obese model of type 2 diabetes. | nih.govnih.gov |
| Protects pancreatic β-cells from complete destruction by STZ. | juniperpublishers.comresearchgate.net |
Advanced Research Methodologies and Techniques
Computational Chemistry Approaches
Computational chemistry serves as a foundational pillar in the modern drug discovery process, enabling the rapid, cost-effective evaluation of chemical compounds. For N-Phenethyl-nicotinamide, these in silico methods are crucial for predicting its interactions with biological targets, understanding its electronic structure, and guiding the synthesis of more potent and selective analogs.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in structure-based drug design. For this compound, the process begins by identifying potential biological targets. Given its structural similarity to nicotinamide (B372718), logical targets include enzymes involved in NAD+ metabolism and signaling, such as nicotinamide phosphoribosyltransferase (NAMPT) and sirtuins (SIRTs). nih.govresearchgate.netresearchgate.net
Virtual screening employs docking algorithms to rapidly screen large libraries of compounds against a protein target's three-dimensional structure. nih.govchemrxiv.org In the context of this compound, a virtual screening campaign could be initiated against the binding site of a target like NAMPT. nih.gov The screening would assess how well the compound fits within the active site, calculating a "docking score" based on factors like electrostatic and van der Waals interactions. Hits from this initial screen, including this compound, would be prioritized for further computational and experimental evaluation. nih.govchemrxiv.org This approach has been successfully used to identify nicotinamide-based inhibitors for various targets, suggesting its applicability for elucidating the biological partners of this compound. researchgate.netunibs.it
Following the initial identification of a potential interaction through docking, molecular dynamics (MD) simulations are employed to provide a more dynamic and detailed view of the ligand-target complex. mdpi.com MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the nature of the interactions. nih.govplos.org
For a complex of this compound and a target protein like pyrazinamidase (PncA) or a sirtuin, an MD simulation would be run for tens to hundreds of nanoseconds. mdpi.comnih.gov Key analyses of the simulation trajectory include:
Root Mean Square Deviation (RMSD): To assess the stability of the complex. A stable RMSD over time suggests a stable binding mode. mdpi.com
Binding Pathway Analysis: Steered molecular dynamics (SMD), a specialized form of MD, can be used to simulate the unbinding of the ligand from the active site, helping to identify the most likely binding/unbinding pathway and key residues that govern this process. nih.govplos.org
Such simulations have been instrumental in understanding how nicotinamide itself interacts with its targets, confirming the stability of binding and identifying crucial hydrogen bonds and hydrophobic interactions that could be conserved in the binding of this compound. unibs.itplos.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The development of a QSAR model for this compound would involve several key steps:
Data Set Preparation: A series of this compound analogs would be synthesized and their biological activity (e.g., IC₅₀ or EC₅₀ against a specific target) determined experimentally. This data set is then divided into a training set for model building and a test set for validation. mdpi.comnih.gov
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields) and represent various physicochemical properties. nih.govnih.gov
Model Generation and Validation: Using statistical methods like Partial Least Squares (PLS), a regression equation is generated that correlates the descriptors with biological activity. mdpi.com The model's predictive power is rigorously validated using the test set and statistical metrics like the correlation coefficient (r²) and root mean square error (RMSE). nih.govmdpi.com
A robust QSAR model can predict the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts to optimize the lead compound. mdpi.com Early structure-activity relationship (SAR) studies on related N-phenyl nicotinamides have already demonstrated that small structural modifications can lead to significant (e.g., 20-fold) increases in potency, highlighting the value of such systematic investigations. nih.gov
Table 1: Example of Descriptors in a QSAR Model This table is illustrative and represents typical descriptors that might be used in a QSAR model for this compound derivatives.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and binding to hydrophobic pockets. |
| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target. |
| Topological | Wiener Index (Molecular Branching) | Relates to molecular size and shape. |
| 3D (CoMFA/GRID) | Steric Field Value at Grid Point X | Indicates regions where bulky groups increase or decrease activity. |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. amazonaws.comresearchgate.net It provides deep insights into a compound's intrinsic properties, reactivity, and spectroscopic characteristics. For this compound, DFT calculations are particularly useful for understanding its fundamental chemical nature.
Studies on structurally similar molecules, such as (S)‐2‐Aryl‐N‐(1‐phenylethyl)isonicotinamides, have successfully used DFT to: researchgate.net
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule. researchgate.net
Calculate Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability. researchgate.netmdpi.com
Generate Molecular Electrostatic Potential (MESP) Surfaces: These surfaces visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net
Predict Spectroscopic Data: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated and compared with experimental data to confirm the structure. researchgate.netresearchgate.net
Table 2: Hypothetical DFT-Calculated Properties for this compound Based on typical values for similar organic molecules as found in the literature. researchgate.net
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; potential for electron donation. |
| LUMO Energy | -1.5 eV | Energy of the lowest energy unoccupied orbital; potential for electron acceptance. |
| HOMO-LUMO Gap (ΔE) | 5.0 eV | Indicates high kinetic stability and low chemical reactivity. |
Quantitative Structure-Activity Relationship (QSAR) Model Development
In Vitro Research Models and Assays
While computational methods provide powerful predictions, in vitro experimental validation is essential to confirm these findings and characterize the biological activity of a compound. Cell-based assays are a cornerstone of this process, providing data on how a compound interacts with its target in a biological context and its ultimate effect on cellular function.
To evaluate this compound, a variety of cell-based assays would be employed. Drawing from research on analogous N-phenyl nicotinamides, a logical starting point would be to screen for anticancer activity in relevant cell lines (e.g., T47D breast cancer cells). nih.gov
Key assays include:
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound directly binds to its intended target inside the cell. researchgate.net
Caspase Activation Assays: These are high-throughput assays that measure the activity of caspases, which are key enzymes in the apoptotic (programmed cell death) pathway. An increase in caspase activity upon treatment with the compound would indicate the induction of apoptosis. nih.gov
Growth Inhibition (Cytotoxicity) Assays: These assays, often using reagents like MTT or CellTiter-Glo, measure the concentration of the compound required to inhibit the growth of cancer cells by 50% (GI₅₀) or kill them (IC₅₀). nih.gov
Flow Cytometry: This powerful technique can be used to analyze the cell cycle, confirming if the compound causes cells to arrest in a specific phase (e.g., G2/M). It can also be used to quantify apoptosis by staining for markers like Annexin V. nih.gov
Research on N-phenyl nicotinamides has shown that these compounds can induce G2/M cell cycle arrest followed by apoptosis, with potency in the nanomolar to micromolar range. nih.gov This provides a clear blueprint for the experimental characterization of this compound.
Table 3: Representative Data from Cell-Based Assays for Nicotinamide Analogs This interactive table presents findings for N-phenyl nicotinamide analogs, which are structurally similar to this compound, demonstrating the type of data generated from in vitro assays. Data sourced from nih.gov.
| Compound | Cell Line | Assay Type | Result (EC₅₀ / GI₅₀) | Functional Outcome |
|---|---|---|---|---|
| N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | Caspase Activation | ~1.6 µM | Induces Apoptosis |
| 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | Caspase Activation | ~0.1 µM | Potent G2/M Arrest & Apoptosis |
| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | Caspase Activation | 0.082 µM | Potent Apoptosis Induction |
Enzyme Activity Assays (e.g., NAMPT, PARP)
Enzyme activity assays are fundamental in determining the specific molecular targets of this compound. Key enzymes in nicotinamide metabolism and related cellular processes, such as Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) Polymerase (PARP), are of particular interest.
Nicotinamide Phosphoribosyltransferase (NAMPT): As the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide into NAD+, NAMPT is a critical target. promega.krbiorxiv.orgnih.gov Assays to determine the effect of this compound on NAMPT activity are crucial. These assays typically involve incubating the purified NAMPT enzyme with its substrates, nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP), in the presence and absence of the test compound. researchgate.net The product, nicotinamide mononucleotide (NMN), can be quantified, often through coupled enzymatic reactions that lead to a detectable signal, such as the fluorescence of NADH. researchgate.net By measuring the change in product formation, researchers can determine if this compound acts as an inhibitor or an activator of NAMPT. For instance, novel NAMPT positive allosteric modulators have been identified that bind to a rear channel of the enzyme, enhancing its activity. biorxiv.orgnih.gov Such assays would reveal whether this compound shares this mechanism or acts as a competitive inhibitor, like FK866. nih.gov
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair and cellular stress responses, utilizing NAD+ as a substrate. Nicotinamide itself is a known inhibitor of PARP activity. researchgate.netiomcworld.orgnih.gov To investigate if this compound retains or modifies this activity, in vitro PARP activity assays are employed. These assays often use cell lysates or purified PARP and measure the incorporation of ADP-ribose units onto acceptor proteins, such as histones. researchgate.net This can be detected using radiolabeled NAD+ or through antibody-based methods that recognize the poly(ADP-ribose) chains. A reduction in PARP activity in the presence of this compound would indicate an inhibitory effect. researchgate.net Some studies have shown that combining PARP inhibitors with other agents can enhance cytotoxic effects in cancer cells, a potential avenue of investigation for this compound. nih.gov
| Enzyme Target | Assay Principle | Potential Effect of this compound |
| NAMPT | Measurement of NMN production from nicotinamide and PRPP, often via a coupled fluorescent reaction. researchgate.net | Inhibition or allosteric activation. |
| PARP | Detection of poly(ADP-ribose) chain formation on acceptor proteins. researchgate.net | Inhibition, similar to nicotinamide. researchgate.netiomcworld.org |
Reporter Gene Assays for Pathway Modulation
Reporter gene assays are powerful tools for studying how a compound like this compound modulates specific cellular signaling pathways. iomcworld.orgnih.govpromega.ca These assays utilize a reporter gene, such as luciferase or green fluorescent protein (GFP), linked to a specific DNA regulatory element that is responsive to a particular pathway. iomcworld.orgnih.gov When the pathway is activated or inhibited, the expression of the reporter gene changes, which can be quantified by measuring light output (luminescence) or fluorescence. promega.krnih.gov
For example, to study the impact of this compound on inflammatory pathways, a reporter construct containing the promoter of an inflammation-responsive gene (e.g., NF-κB) driving luciferase expression could be introduced into cells. nih.gov A decrease in luciferase activity upon treatment with this compound would suggest an anti-inflammatory effect. smolecule.com Similarly, to investigate effects on pathways regulated by NAD+-dependent enzymes like sirtuins, a reporter construct responsive to sirtuin activity could be used. Dual-reporter systems, which include a second, constitutively expressed reporter, are often used to normalize the results and control for variations in cell number or transfection efficiency. promega.ca This methodology allows for high-throughput screening to identify the cellular pathways modulated by this compound and its derivatives. semanticscholar.org
Permeation Studies using Artificial Membranes and Excised Skin Models for Research (e.g., Franz Diffusion Cells, PAMPA)
For compounds intended for topical or transdermal application, it is essential to evaluate their ability to permeate the skin barrier. Methodologies such as the Parallel Artificial Membrane Permeation Assay (PAMPA) and Franz diffusion cells using excised skin are standard for this purpose. ucl.ac.uk
Franz Diffusion Cells: This technique uses excised human or animal (e.g., porcine) skin as a membrane separating a donor chamber, where the test formulation of this compound is applied, from a receptor chamber containing a fluid that mimics physiological conditions. core.ac.uknih.gov Over time, samples are taken from the receptor fluid to quantify the amount of the compound that has permeated the skin. nih.gov This method provides data on permeation kinetics and can be used to compare the delivery from different formulations. core.ac.uknih.gov Studies on the related compound niacinamide have utilized this model to evaluate the influence of various solvent systems on skin delivery. core.ac.uk
Parallel Artificial Membrane Permeation Assay (PAMPA): PAMPA is a high-throughput screening tool that uses a synthetic membrane impregnated with a lipid solution to mimic the skin's stratum corneum. ucl.ac.uk While it does not fully replicate the complexity of living skin, it provides a rapid assessment of a compound's passive diffusion potential. ucl.ac.uk Research on niacinamide and phenylethyl resorcinol (B1680541) has demonstrated the utility of the skin-PAMPA model, showing a correlation with data from excised skin studies, thus confirming its potential as a valuable screening tool for topical formulations. ucl.ac.uk These studies can help in the rational design of formulations to optimize the delivery of this compound.
| Permeation Model | Membrane Type | Key Information Provided |
| Franz Diffusion Cell | Excised Human or Porcine Skin core.ac.uknih.gov | Permeation rate, lag time, total penetration. |
| PAMPA | Artificial Lipid-Impregnated Membrane ucl.ac.uk | High-throughput screening of passive permeability. |
Omics Approaches in this compound Research
Omics technologies provide a global, unbiased view of the molecular changes induced by a compound within a biological system. These approaches are invaluable for hypothesis generation, biomarker discovery, and understanding the comprehensive effects of this compound.
Transcriptomics and Proteomics for Gene and Protein Expression Profiling
Transcriptomics: This approach, typically using RNA-sequencing (RNA-seq), quantifies the expression levels of all genes in a cell or tissue following treatment with this compound. nih.govnih.gov By comparing the gene expression profiles of treated versus untreated cells, researchers can identify which genes and pathways are upregulated or downregulated. nih.gov This can reveal the compound's mechanism of action, potential off-target effects, and biomarkers of response. nih.gov For instance, transcriptomic analysis of cells treated with nicotinamide has been used to identify changes in genes related to defense and epigenetic processes. aacrjournals.org
Proteomics: Proteomics analyzes the entire set of proteins in a biological sample, providing a direct functional readout of the cellular state. nih.govmdpi.com Using techniques like mass spectrometry, proteomics can identify changes in protein abundance, post-translational modifications, and protein-protein interactions in response to this compound. nih.govnih.gov For example, proteomic studies on glioma cells have identified NAMPT as a key protein involved in radiation resistance, highlighting its importance in cancer biology. biorxiv.org Such an approach for this compound could reveal its impact on protein networks involved in metabolism, signaling, and cellular structure. mdpi.comnih.gov
Metabolomics Analysis of Cellular Nicotinamide Metabolism
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. mdpi.comfrontiersin.org By applying techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can obtain a snapshot of the metabolic state of a system. frontiersin.org When studying this compound, metabolomics is particularly useful for tracking its fate and its impact on cellular nicotinamide metabolism. nih.gov It can quantify levels of this compound itself, its potential metabolites, and key related molecules such as NAD+, NADH, NADP+, and tryptophan. creative-proteomics.comfrontiersin.org Studies on NAMPT inhibitors have used metabolomics to show significant alterations in amino acid, purine, and pyrimidine (B1678525) metabolism, demonstrating the wide-ranging effects of perturbing the NAD+ salvage pathway. nih.gov This methodology would provide a detailed picture of how this compound influences cellular bioenergetics and metabolic pathways. semanticscholar.org
Identification of Compound-Specific Gene Signatures in Preclinical Models
By integrating data from transcriptomics and other omics studies, it is possible to identify a unique gene expression signature that is characteristic of the biological response to this compound. nih.gov This compound-specific gene signature can be used in preclinical models to understand its mechanism of action and to predict its efficacy. For example, a nicotinamide metabolism-related gene signature has been developed to predict immunotherapy response in lung adenocarcinoma patients. nih.gov A similar approach for this compound would involve treating various preclinical models (e.g., cancer cell lines, animal models) with the compound and performing transcriptomic analysis. The resulting gene expression data can be used to build a predictive model that correlates the gene signature with phenotypic outcomes, such as cell death or tumor regression. This signature can then be used to stratify patient populations in future clinical studies or to identify other compounds with similar mechanisms of action. nih.gov
Future Research Directions and Preclinical Translational Potential
Exploration of Novel Biological Targets for N-Phenethyl-nicotinamide and its Analogues
While initial studies have identified specific targets for this compound and its analogues, such as the Na(V)1.7 ion channel, the full spectrum of their biological activity remains an area of active investigation. nih.govresearchgate.net The structural similarity to nicotinamide (B372718), a fundamental molecule in cellular metabolism and signaling, suggests that these compounds may interact with a broader range of biological targets than currently known. ebi.ac.uk
Future research will likely focus on exploring these potential new targets. Nicotinamide derivatives have been investigated for a variety of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects, suggesting that this compound analogues could modulate pathways involved in these processes. ontosight.aiontosight.ai Key areas of exploration include other NAD+-dependent enzymes, which are crucial regulators of cellular processes. Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, are one such family of interest. nih.gov Given that nicotinamide itself is a known inhibitor of sirtuins like SIRT1, SIRT2, and SIRT3, it is plausible that this compound analogues could be designed to selectively modulate the activity of specific sirtuin isoforms. nih.gov
Another potential target is Nicotinamide N-Methyltransferase (NNMT), a cytosolic enzyme involved in nicotinamide metabolism. nih.gov As research has established a link between NNMT expression and various metabolic diseases and cancers, identifying novel inhibitors is a significant area of interest. nih.govnih.gov Exploring whether this compound or its derivatives can act as modulators of NNMT could open new avenues for research. The phenethyl group could influence interactions within the binding pocket, potentially leading to novel inhibitory profiles. ontosight.ai
Rational Design of Next-Generation Analogues with Enhanced Selectivity and Potency for Specific Research Applications
The development of next-generation analogues of this compound with improved properties is a critical step in advancing their preclinical potential. Rational, structure-based design is a powerful strategy to achieve this. By targeting specific features of a protein's binding site, analogues can be synthesized with enhanced potency and selectivity. cohenlabohsu.com
A key example of this approach is the design of inhibitors for Poly(ADP-ribose) polymerases (PARPs), specifically targeting hydrophobic subpockets within the nicotinamide-binding site. cohenlabohsu.com Researchers have successfully developed selective inhibitors by modifying scaffolds with substituents designed to exploit these pockets. cohenlabohsu.com This same principle can be applied to this compound. For instance, in the context of Na(V)1.7 channel blockers, structure-activity relationship (SAR) studies have been crucial in addressing metabolic issues of early analogues through appropriate substitutions on the phenethyl nicotinamide core structure. nih.govresearchgate.net
Future design strategies will likely involve:
Computational Modeling: Utilizing molecular docking and modeling to predict how modifications to the this compound structure will affect binding to target proteins. nih.gov This allows for the in silico screening of virtual compounds before undertaking complex chemical synthesis.
Bioisosteric Replacement: Applying principles of bioisosterism, where functional groups are replaced with others that have similar physical or chemical properties, can lead to analogues with improved pharmacological profiles. acs.org For example, replacing the amide bond or modifying the pyridine (B92270) ring could enhance stability, solubility, or target engagement.
High-Throughput Screening: Developing high-throughput methods to screen libraries of newly designed analogues against a panel of biological targets to rapidly identify compounds with desired activity and selectivity. nih.gov
These approaches will facilitate the creation of a diverse portfolio of this compound analogues tailored for specific research applications, from highly selective probes for studying individual enzyme function to potent lead compounds for further preclinical development.
Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Biology
To gain a comprehensive understanding of the biological effects of this compound, future research must move beyond single-target analyses and embrace a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to map the global cellular response to this compound. frontiersin.orgmdpi.com
By treating preclinical models with this compound and analyzing the subsequent changes across multiple molecular layers, researchers can:
Identify Novel Pathways: Transcriptomic (RNA-seq) and proteomic analyses can reveal which genes and proteins are up- or down-regulated, pointing towards previously unknown signaling pathways modulated by the compound. frontiersin.org
Elucidate Mechanisms of Action: Metabolomic analysis can uncover alterations in cellular metabolism, providing direct insight into the functional consequences of target engagement. For example, changes in the NAD+ metabolome could confirm effects on enzymes like sirtuins or NAMPT. nih.gov
Discover Biomarkers: Integrated analysis may identify biomarkers that predict response or resistance to the compound in different cellular contexts, which is crucial for translational research. frontiersin.org
Advanced computational tools and algorithms, such as mixOmics and AMARETTO, are being developed to integrate these large, heterogeneous datasets and identify meaningful correlations. frontiersin.org Applying these methodologies to the study of this compound will be essential for building comprehensive models of its biological activity and for identifying new research hypotheses.
Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies
The translation of promising research compounds from the laboratory to clinical application relies on the use of robust and predictive preclinical models. For this compound, future research will require the development and use of advanced models that more accurately recapitulate human physiology and disease states.
Advanced In Vitro Models:
3D Organoids and Spheroids: Moving beyond traditional 2D cell culture, 3D models such as tumor spheroids or organoids provide a more physiologically relevant environment by mimicking the cell-cell interactions and gradients found in tissues.
Specialized Cell-Based Assays: For studying specific toxicities or mechanisms, highly specialized assays are needed. For example, in the context of nicotinamide metabolism inhibitors, human colony-forming unit-megakaryocyte (CFU-MK) assays have been qualified as a predictive in vitro model to assess potential hematological toxicities like thrombocytopenia. researchgate.net Similar targeted assays can be developed to evaluate the effects of this compound on specific cell lineages.
Advanced In Vivo Models:
Genetically Engineered Mouse Models (GEMMs): These models, where specific genes are knocked out or knocked in, are invaluable for studying the on-target effects of a compound. For instance, studying the effects of an this compound analogue in a mouse model lacking a hypothesized target (e.g., a specific sirtuin) could definitively validate that target's role in the compound's mechanism of action.
Patient-Derived Xenografts (PDX): In cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity of the original tumor. Testing this compound analogues in a panel of PDX models can provide critical data on efficacy across different tumor subtypes.
The use of these advanced models will provide a more rigorous preclinical evaluation of this compound and its analogues, enabling more informed decisions about their potential for further development.
Investigation of Synergy with Other Research Compounds in Preclinical Settings
A growing strategy in preclinical research is the use of combination therapies to achieve synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects. Future studies should explore the potential for this compound to act synergistically with other research compounds.
A strong rationale for this approach comes from studies on phenethyl isothiocyanate (PEITC), a compound that shares the phenethyl moiety. Research has shown that PEITC can enhance the cytotoxic effects of PARP inhibitors in ovarian cancer cells, in part by inducing oxidative stress. frontiersin.org It has also been shown to work synergistically with other bioactive compounds like sulforaphane (B1684495) and curcumin (B1669340) to inhibit inflammation. researchgate.net
Based on these precedents, preclinical investigations could be designed to test this compound in combination with:
Targeted Therapies: Combining an this compound analogue that targets a specific pathway (e.g., Na(V)1.7) with an inhibitor of a different, complementary pathway could be a powerful strategy. For example, combining it with PARP inhibitors in cancer models is a logical starting point. frontiersin.org
Standard-of-Care Chemotherapies: Investigating whether this compound can sensitize cancer cells to traditional chemotherapeutic agents could lead to regimens with enhanced efficacy or reduced toxicity.
Other NAD+ Modulators: Exploring combinations with compounds that affect NAD+ metabolism through different mechanisms could lead to a more profound and sustained impact on cellular energy and signaling pathways. nih.gov
Synergy studies, often quantified using methodologies like the Chou-Talalay method, will be crucial for identifying novel combination strategies and expanding the preclinical translational potential of the this compound class of compounds. frontiersin.org
Q & A
Q. How to address discrepancies between computational predictions and experimental results in molecular docking studies?
- Methodological Answer : Reconcile differences by refining docking parameters (e.g., grid size, flexibility of binding sites) and validating with mutagenesis studies. Compare results across multiple software platforms (e.g., Schrödinger vs. MOE). Use molecular dynamics simulations to assess binding stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
